molecular formula C9H9N3O3 B13216491 1-Ethyl-3-(1,3-oxazol-2-yl)-1H-pyrazole-5-carboxylic acid

1-Ethyl-3-(1,3-oxazol-2-yl)-1H-pyrazole-5-carboxylic acid

Cat. No.: B13216491
M. Wt: 207.19 g/mol
InChI Key: JDQXTBKNWJZOHH-UHFFFAOYSA-N
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Description

1-Ethyl-3-(1,3-oxazol-2-yl)-1H-pyrazole-5-carboxylic acid is a heterocyclic compound that features both oxazole and pyrazole rings. These types of compounds are often of interest in medicinal chemistry due to their potential biological activities and applications in drug design.

Preparation Methods

The synthesis of 1-Ethyl-3-(1,3-oxazol-2-yl)-1H-pyrazole-5-carboxylic acid can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of ethyl hydrazinecarboxylate with 2-bromoacetophenone can yield the pyrazole ring, which can then be further functionalized to introduce the oxazole ring . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as the use of specific catalysts and controlled temperatures.

Chemical Reactions Analysis

1-Ethyl-3-(1,3-oxazol-2-yl)-1H-pyrazole-5-carboxylic acid can undergo various types of chemical reactions:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur, especially at the oxazole ring, using reagents like sodium hydride and alkyl halides.

    Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

1-Ethyl-3-(1,3-oxazol-2-yl)-1H-pyrazole-5-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the construction of more complex heterocyclic compounds.

    Biology: This compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: It can be used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Ethyl-3-(1,3-oxazol-2-yl)-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved can include inhibition of signal transduction processes or interference with metabolic pathways.

Comparison with Similar Compounds

1-Ethyl-3-(1,3-oxazol-2-yl)-1H-pyrazole-5-carboxylic acid can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C9H9N3O3

Molecular Weight

207.19 g/mol

IUPAC Name

2-ethyl-5-(1,3-oxazol-2-yl)pyrazole-3-carboxylic acid

InChI

InChI=1S/C9H9N3O3/c1-2-12-7(9(13)14)5-6(11-12)8-10-3-4-15-8/h3-5H,2H2,1H3,(H,13,14)

InChI Key

JDQXTBKNWJZOHH-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC(=N1)C2=NC=CO2)C(=O)O

Origin of Product

United States

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